molecular formula C5H7FO2 B15296966 2-(2-Fluorocyclopropyl)acetic acid

2-(2-Fluorocyclopropyl)acetic acid

Cat. No.: B15296966
M. Wt: 118.11 g/mol
InChI Key: ZPXAHTIQEUCDFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Fluorocyclopropyl)acetic acid is an organic compound characterized by the presence of a fluorine atom attached to a cyclopropyl ring, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorocyclopropyl)acetic acid typically involves the reaction of 2-fluorophenylacetate with cyclopropane carbonyl chloride. The reaction is carried out under mild conditions, often using solvents like dimethylformamide (DMF) and catalysts such as pyridine. The process involves the formation of cyclopropyl-2-(2-fluorophenyl) ethanone, which is then subjected to halogenation using bromination reagents to yield the desired product .

Industrial Production Methods

For industrial production, the synthesis process is optimized to ensure high yield and purity. The reaction conditions are carefully controlled, and the use of readily available raw materials makes the process cost-effective. The industrial method ensures that the product is obtained with a purity exceeding 70%, making it suitable for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorocyclopropyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atom in the cyclopropyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are employed.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted cyclopropyl acetic acids .

Scientific Research Applications

2-(2-Fluorocyclopropyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorocyclopropyl)acetic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylacetic acid
  • 2-Fluoro-6-(piperidine-1-sulfonyl)anilino (oxo)acetic acid
  • 2-(5-Fluoro-2-methoxyphenyl)acetic acid

Uniqueness

2-(2-Fluorocyclopropyl)acetic acid is unique due to the presence of the cyclopropyl ring, which imparts distinct chemical and physical properties. The fluorine atom further enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C5H7FO2

Molecular Weight

118.11 g/mol

IUPAC Name

2-(2-fluorocyclopropyl)acetic acid

InChI

InChI=1S/C5H7FO2/c6-4-1-3(4)2-5(7)8/h3-4H,1-2H2,(H,7,8)

InChI Key

ZPXAHTIQEUCDFS-UHFFFAOYSA-N

Canonical SMILES

C1C(C1F)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.